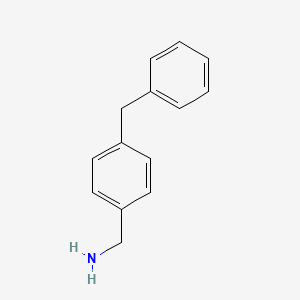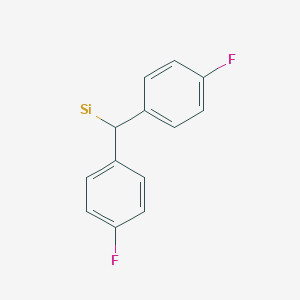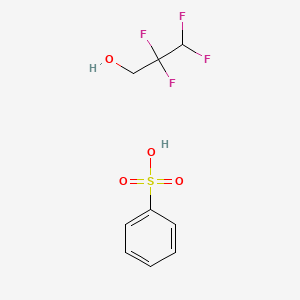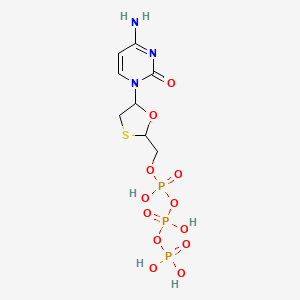
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfuric acid moiety and a modified oxane ring with acetyl and amino groups. Its chemical formula is C14H23NO13S, and it is known for its reactivity and versatility in chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate typically involves multiple steps:
Acetylation of Glucose Derivatives: The starting material, often a glucose derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the 3, 4, and 6 positions of the glucose molecule.
Amination: The acetylated glucose derivative is then subjected to amination, where an amino group is introduced at the 5 position. This can be achieved using reagents like ammonia or amines under controlled conditions.
Sulfonation: The final step involves the introduction of the sulfuric acid moiety. This is typically done by reacting the intermediate compound with sulfur trioxide or chlorosulfonic acid, resulting in the formation of the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure precise control over reaction conditions.
Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and as a reagent in analytical chemistry.
作用机制
The mechanism by which sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: Its reactivity with various functional groups allows it to participate in multiple biochemical reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Glucose Derivatives: Compounds like 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose share structural similarities but lack the sulfuric acid moiety.
Sulfonated Sugars: Compounds such as sulfoquinovose, which also contain sulfonic acid groups, but differ in their sugar backbone and functional groups.
Uniqueness
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate is unique due to its combination of acetyl, amino, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where such multifunctional compounds are required.
属性
分子式 |
C14H23NO13S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4) |
InChI 键 |
SKCWOJZZJHMKCU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B12090868.png)




![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)
![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)


